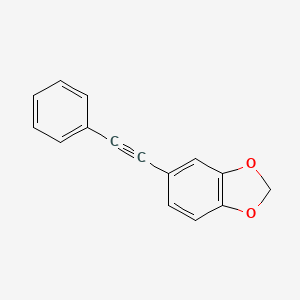
(3,4-Methylenedioxy-phenyl)phenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Methylenedioxy-phenyl)phenylacetylene is an organic compound characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a phenylacetylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Methylenedioxy-phenyl)phenylacetylene typically involves the coupling of a methylenedioxy-substituted phenyl compound with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Methylenedioxy-phenyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated derivatives, nitro compounds
Wissenschaftliche Forschungsanwendungen
(3,4-Methylenedioxy-phenyl)phenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,4-Methylenedioxy-phenyl)phenylacetylene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylenedioxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Methylenedioxy)phenylacetic acid
- (3,4-Methylenedioxy)phenylacetonitrile
- (3,4-Methylenedioxy)phenyl isocyanate
Uniqueness
(3,4-Methylenedioxy-phenyl)phenylacetylene is unique due to the presence of both a methylenedioxy group and a phenylacetylene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C15H10O2 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-(2-phenylethynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-5,8-10H,11H2 |
InChI-Schlüssel |
KUKWOOHRPSHQEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


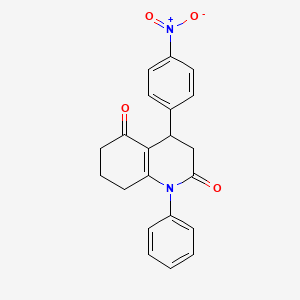
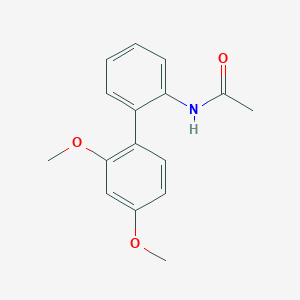
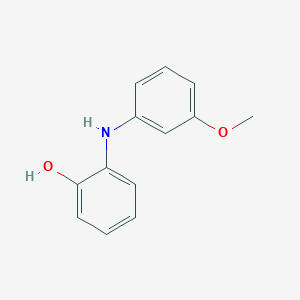
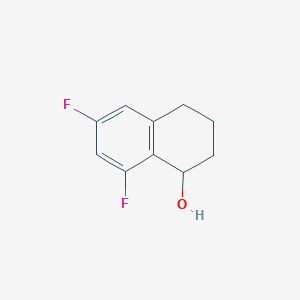


![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
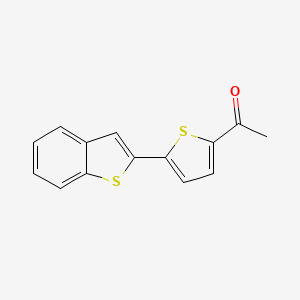

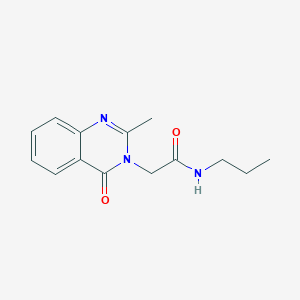
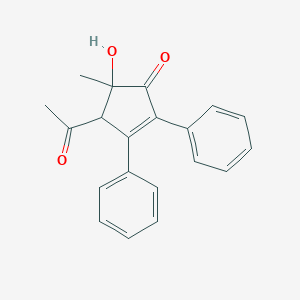

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

